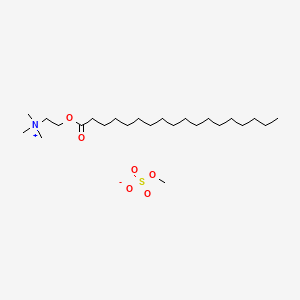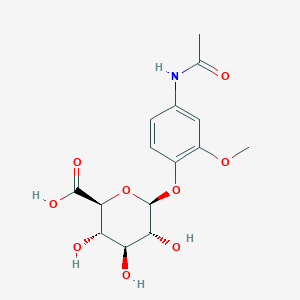
Y7Kkh4TH37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Y7Kkh4TH37, also known as 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a benzoic acid moiety, a piperidine ring, and a thiazole ring substituted with a chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.
The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Y7Kkh4TH37 has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.
Comparación Con Compuestos Similares
Y7Kkh4TH37 can be compared with similar compounds such as:
- 3-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid
- 4-((3R)-3-(((2-(4-chlorophenyl)-4-methyl-5-thiazolyl)carbonyl)amino)-1-piperidinyl)benzoic acid
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole and piperidine rings, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
Propiedades
Número CAS |
876145-68-5 |
|---|---|
Fórmula molecular |
C23H22ClN3O3S |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |
Clave InChI |
UEIFAMIUBPSKHA-GOSISDBHSA-N |
SMILES isomérico |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















